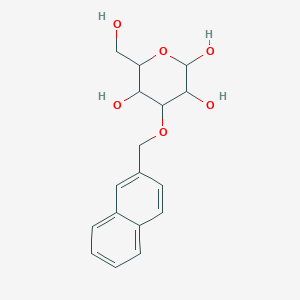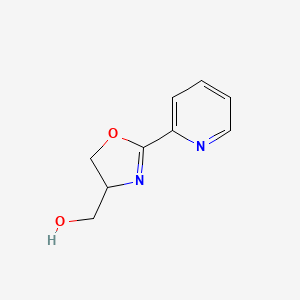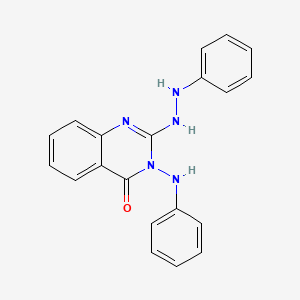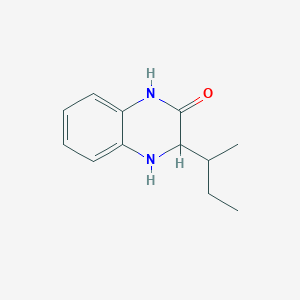
3-O-(2-Naphthyl)methyl-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-(2-Naphthyl)methyl-D-glucopyranose is a chemical compound with the molecular formula C17H20O6 and a molecular weight of 320.3371 This compound is a derivative of D-glucopyranose, where the 3-O position is substituted with a 2-naphthylmethyl group
Métodos De Preparación
The synthesis of 3-O-(2-Naphthyl)methyl-D-glucopyranose can be achieved through chemical synthesis methods. One common approach involves the methylation of D-glucopyranose at the 3-O position using methyl iodide or methyl iodide copper as the methylating agent . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-O-(2-Naphthyl)methyl-D-glucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
3-O-(2-Naphthyl)methyl-D-glucopyranose has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a substrate for studying enzyme-catalyzed reactions involving glucopyranose derivatives. In medicine, it is investigated for its potential therapeutic properties, including its role as a glucose analogue in diabetes research . Additionally, in the industry, it is utilized in the development of novel materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-O-(2-Naphthyl)methyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. As a glucose analogue, it can be transported into cells via glucose transporters and participate in metabolic pathways similar to glucose. Its effects on cellular processes are mediated through its interaction with enzymes and receptors involved in glucose metabolism . The compound’s unique structure allows it to modulate these pathways, leading to various biological effects.
Comparación Con Compuestos Similares
3-O-(2-Naphthyl)methyl-D-glucopyranose can be compared with other similar compounds such as 3-O-Methyl-D-glucopyranose and 3-O-Methyl-α-D-glucopyranose . While these compounds share structural similarities, this compound is unique due to the presence of the 2-naphthylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and industrial uses.
Propiedades
Fórmula molecular |
C17H20O6 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-4-(naphthalen-2-ylmethoxy)oxane-2,3,5-triol |
InChI |
InChI=1S/C17H20O6/c18-8-13-14(19)16(15(20)17(21)23-13)22-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13-21H,8-9H2 |
Clave InChI |
HAYNFWGOOJXVLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)COC3C(C(OC(C3O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)

![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)


![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)

![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)

